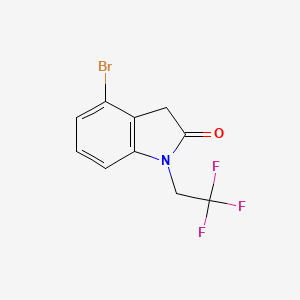

4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one

Description

Properties

Molecular Formula |

C10H7BrF3NO |

|---|---|

Molecular Weight |

294.07 g/mol |

IUPAC Name |

4-bromo-1-(2,2,2-trifluoroethyl)-3H-indol-2-one |

InChI |

InChI=1S/C10H7BrF3NO/c11-7-2-1-3-8-6(7)4-9(16)15(8)5-10(12,13)14/h1-3H,4-5H2 |

InChI Key |

ZQPAOBUPHLVUPD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC=C2Br)N(C1=O)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods and Research Findings

N-Alkylation of Indolin-2-one with 2,2,2-Trifluoroethyl Halides

- Procedure: The indolin-2-one is treated with 2,2,2-trifluoroethyl bromide or iodide in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions: Room temperature to mild heating (25–60 °C), reaction times ranging from 2 to 24 hours depending on scale and reactivity.

- Outcome: This reaction yields 1-(2,2,2-trifluoroethyl)indolin-2-one derivatives with high selectivity and yields typically above 80%.

Selective Bromination at the 4-Position

- Reagents: N-Bromosuccinimide (NBS) is the preferred brominating agent due to its mildness and selectivity.

- Solvent: Common solvents include dichloromethane (DCM), acetonitrile, or chloroform.

- Conditions: The reaction is carried out at 0 °C to room temperature to control the bromination site and avoid polybromination.

- Outcome: The 4-bromo derivative is obtained in good yields (typically 70–90%) with minimal side products.

Representative Literature Examples

Example 1: Synthesis of 5-Bromo-1,3-dimethyl-3-(2,2,2-trifluoroethyl)indolin-2-one

- Source: Supporting information from Royal Society of Chemistry publication.

- Method: Alkylation of 1,3-dimethylindolin-2-one with 2,2,2-trifluoroethyl halide followed by bromination.

- Yield: 89% for the brominated product.

- Characterization: Yellow solid, melting point 107–108 °C.

Example 2: Preparation of 1-Isopropyl-3-methyl-3-(2,2,2-trifluoroethyl)indolin-2-one

- Source: Royal Society of Chemistry supplementary data.

- Method: Alkylation followed by bromination under mild conditions.

- Yield: 45% isolated yield.

- Physical State: Colorless oil.

Data Table: Summary of Preparation Parameters and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-Alkylation | 2,2,2-Trifluoroethyl bromide + K2CO3 | DMF or THF | 25–60 | 2–24 h | 80–90 | High selectivity for N-substitution |

| Bromination (4-position) | N-Bromosuccinimide (NBS) | DCM, acetonitrile | 0–25 | 1–3 h | 70–90 | Mild conditions prevent over-bromination |

| Purification | Silica gel chromatography | Petroleum ether/EtOAc | N/A | N/A | N/A | Gradient elution for purity |

Additional Notes on Related Fluorinated Intermediates

Although no direct preparation method for this compound was found in patents or databases, related fluorinated compounds such as 4-bromo-1,1,2-trifluoro-1-butene have been prepared via dehalogenation reactions using metals like zinc in aqueous media. This indicates that metal-mediated halogen exchange or dehalogenation could be adapted for fluorinated indolinone derivatives if needed.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The indolin-2-one core can be oxidized or reduced under appropriate conditions.

Addition Reactions: The trifluoroethyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolin-2-one derivatives, while oxidation and reduction reactions can modify the oxidation state of the indolin-2-one core .

Scientific Research Applications

4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical properties of 4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one with similar indolin-2-one derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Key Properties/Applications |

|---|---|---|---|---|

| This compound | C₁₀H₇BrF₃NO | 314.07* | Br (C4), CF₃CH₂ (N1) | High electronegativity, potential bioactive intermediate |

| 4-Bromo-1-methylindolin-2-one [14] | C₉H₈BrNO | 226.07 | Br (C4), CH₃ (N1) | Planar structure, luminescent intermediate |

| 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one [17] | C₁₀H₁₀BrNO | 240.10 | BrCH₂CH₂ (C4) | Intermediate for Ropinirole synthesis |

| (Z)-4-Bromo-3-(4-chlorobenzylidene)indolin-2-one [5] | C₁₅H₉BrClNO | 334.60 | Br (C4), ClC₆H₄CH= (C3) | Anticancer activity, isomer-dependent reactivity |

| 4-Bromo-3-hydroxy-3-(4-hydroxycoumarin)indolin-2-one [16] | C₁₆H₉BrNO₄ | 367.15 | Br (C4), OH (C3), coumarin (C3) | Antibacterial activity, hydrogen-bonding network |

*Hypothetical calculation based on analogous structures.

Key Observations:

- Biological Activity : Benzylidene () and coumarin () derivatives exhibit enhanced bioactivity due to extended conjugation, whereas the trifluoroethyl group may improve metabolic stability in drug design [7].

Biological Activity

4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one is a compound belonging to the indolin-2-one class, recognized for its unique structural features that contribute to its biological activities. The presence of a bromine atom and a trifluoroethyl group enhances its lipophilicity and potential interactions with various biological targets. This article explores the compound's biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C_12H_9BrF_3N_1O

- Molecular Weight : 368.126 g/mol

The trifluoroethyl group is significant as it may improve the compound's bioavailability and ability to penetrate cellular membranes, a critical factor in drug design.

Central Nervous System Effects

Research indicates that this compound exhibits significant activity related to central nervous system disorders. Compounds in the indolin-2-one class have shown promise in reversing hyperlocomotion induced by NMDA receptor antagonists, suggesting potential applications in treating schizophrenia and other neuropsychiatric conditions.

The mechanism of action for this compound involves interactions with various molecular targets:

- Enzyme Inhibition : It may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity. The bromine atom can participate in halogen bonding, stabilizing the compound-enzyme complex.

- Lipophilicity : The trifluoroethyl group enhances lipophilicity, allowing better interaction with hydrophobic pockets in proteins .

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound:

-

Neuropharmacological Studies : In animal models, this compound has been shown to reverse hyperlocomotion induced by NMDA antagonists, indicating potential antipsychotic effects.

Study Type Findings Reference Neuropharmacology Reversal of NMDA antagonist-induced hyperlocomotion Enzyme Interaction Potential inhibition of specific enzymes - Cytotoxicity Assessments : Preliminary cytotoxicity studies suggest that this compound may have anticancer properties; however, further research is needed to elucidate its efficacy against specific cancer cell lines .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the indolin-2-one structure can significantly influence biological activity and selectivity against various targets .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromoindolin-2-one | Bromine at position 5 | Lacks trifluoroethyl group; simpler structure |

| 3-Trifluoromethylindolin-2-one | Trifluoromethyl at position 3 | Different positioning of trifluoromethyl group |

| 6-Bromo-N-methylindole | Bromine at position 6; nitrogen substitution | Different nitrogen substitution impacts reactivity |

The combination of bromine and trifluoroethyl groups in this compound enhances its lipophilicity compared to other derivatives, making it a valuable candidate for further drug development research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-1-(2,2,2-trifluoroethyl)indolin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, bromine substitution at the indolin-2-one scaffold (C8 position) can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C). The trifluoroethyl group is typically introduced via alkylation of the indole nitrogen using 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., NaH) in anhydrous DMF . Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry (1.2–1.5 equivalents of alkylating agents) to minimize byproducts.

Q. How can the purity and structural integrity of this compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Verify the presence of the trifluoroethyl group (δ 3.8–4.2 ppm for -CH2CF3 in H NMR; F NMR at δ -60 to -70 ppm) and bromine substitution (deshielded aromatic protons in H NMR) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 308.0 for CHBrFNO) .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous brominated indolin-2-ones .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (DMSO, DMF) and non-polar solvents (dichloromethane). Limited aqueous solubility (<1 mg/mL) is expected due to the trifluoroethyl group’s hydrophobicity .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Bromine substituents may hydrolyze under basic conditions; store at 2–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s reactivity and interaction with biological targets?

- Methodological Answer : The -CF group enhances metabolic stability and lipophilicity, improving membrane permeability. Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of trifluoroethyl vs. non-fluorinated analogs with targets like kinases or GPCRs. Fluorine’s electron-withdrawing effect stabilizes charge-transfer interactions, as seen in fluorinated indole derivatives . Validate hypotheses via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding thermodynamics.

Q. What strategies resolve contradictory data in SAR studies involving bromine substitution?

- Methodological Answer : Contradictions may arise from steric effects (C4 vs. C5 bromine positioning) or electronic modulation. Use computational tools (e.g., DFT calculations in Gaussian) to compare electron density maps and steric hindrance. Pair with experimental mutagenesis (e.g., substituting Br with -Cl or -I) to isolate electronic vs. steric contributions. Cross-reference with crystallographic data (e.g., PDB entries for brominated indole-protein complexes) .

Q. How can the compound be functionalized for use in PROTACs or photoaffinity labeling?

- Methodological Answer :

- PROTACs : Introduce alkyne/azide handles via Sonogashira coupling (for bromine replacement) to link E3 ligase ligands. Optimize linker length (PEG-PEG) using SPR to balance binding and degradation efficiency .

- Photoaffinity labeling : Substitute bromine with diazirine or benzophenone groups via Ullmann coupling. Validate labeling efficiency via SDS-PAGE and mass spectrometry in live-cell assays .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic and toxicity profiles?

- Methodological Answer :

- In vitro : Use hepatic microsomes (human/rat) to assess metabolic stability (CYP450 inhibition assays). Measure plasma protein binding via equilibrium dialysis .

- In vivo : Administer to Sprague-Dawley rats (IV/PO; 10 mg/kg) with LC-MS/MS quantification of plasma/tissue concentrations. Monitor hepatotoxicity via ALT/AST levels and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.